

Fmoc-Tyr(tBu)-OH CAS number 71989-38-3 information

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Compound of Interest

Compound Name: *Fmoc-Tyr-OtBu*

Cat. No.: *B2620963*

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An In-depth Technical Guide to Fmoc-Tyr(tBu)-OH (CAS: 71989-38-3)

Introduction

$\text{Na-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine}$, commonly abbreviated as Fmoc-Tyr(tBu)-OH, is a pivotal amino acid derivative for the chemical synthesis of peptides. Identified by the CAS number 71989-38-3, this compound is a cornerstone in modern Solid-Phase Peptide Synthesis (SPPS).^{[1][2]} Its widespread use stems from its ingeniously designed orthogonal protection strategy. The α -amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the phenolic hydroxyl group of the tyrosine side chain is shielded by the acid-labile tert-butyl (tBu) ether.^{[1][3][4]} This orthogonality is critical, allowing for the selective removal of the Fmoc group for peptide chain elongation under mild basic conditions (e.g., piperidine) without affecting the tBu group.^[5] The tBu group remains intact until the final step, where it is removed during the acid-mediated cleavage of the peptide from the solid support, typically with trifluoroacetic acid (TFA).^{[2][3]} This strategic protection prevents unwanted side reactions, ensuring the synthesis of high-purity, high-yield peptides, making it indispensable for researchers in drug discovery and biotechnology.^{[1][3]}

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of Fmoc-Tyr(tBu)-OH are critical for its handling, storage, and application in synthesis.

Property	Value	Reference(s)
CAS Number	71989-38-3	[2][6][7][8]
Molecular Formula	C ₂₈ H ₂₉ NO ₅	[4][8][9][10]
Molecular Weight	459.53 g/mol	[4][9][10][11]
Appearance	White to off-white crystalline powder	[4][6][10]
Melting Point	~150-156 °C (decomposes)	[4][6][12]
Solubility	Soluble in DMF, DMSO, Ethyl Acetate, Methanol; Insoluble in water.	[4][6][8]
Optical Rotation [α] ²⁰ /D	-28° ± 2° (c=1, DMF)	[4][6]
Purity (HPLC)	≥98.0%	[4][13]
Enantiomeric Purity	≥99.8%	[4][13]

Spectroscopic Data: Characterization is essential to confirm the identity and purity of Fmoc-Tyr(tBu)-OH.

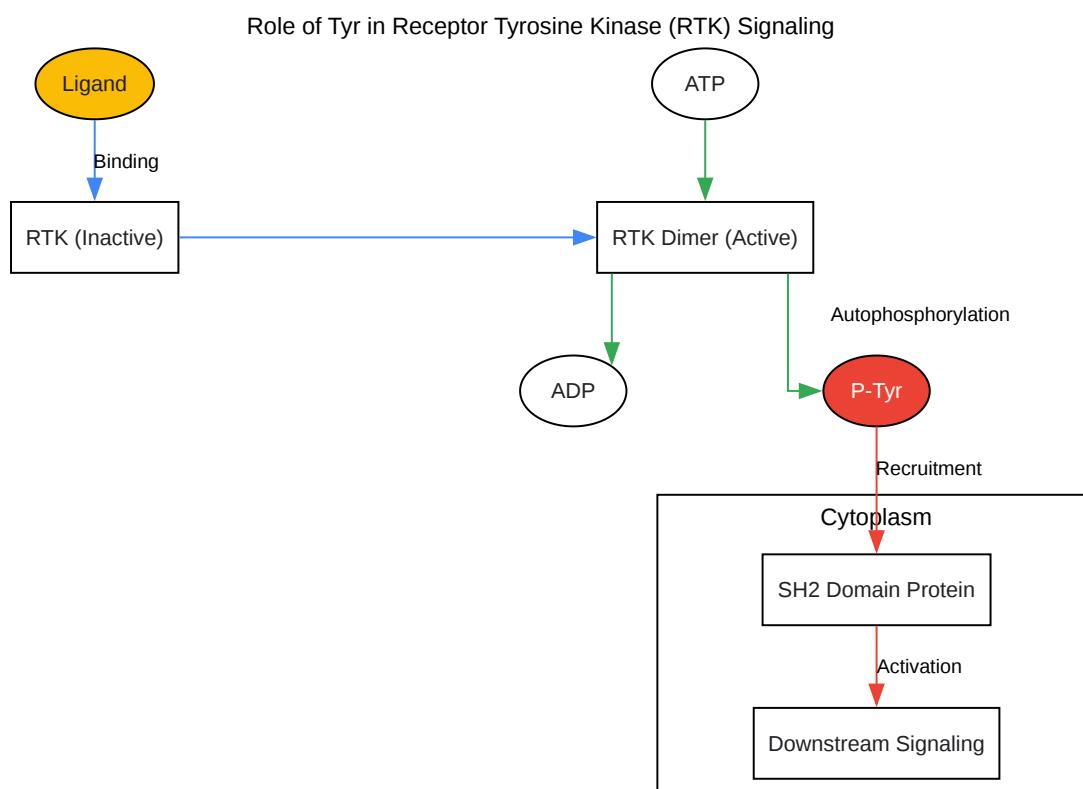
- ¹H and ¹³C NMR: Provides confirmation of the proton and carbon framework of the molecule. [4]
- Mass Spectrometry (MS): Used to confirm the molecular weight. The expected [M+H]⁺ ion is at m/z 460.21.[4]
- FTIR and Raman Spectroscopy: Provides information on the functional groups present in the molecule.[11][14][15]

Core Applications in Peptide Synthesis

Fmoc-Tyr(tBu)-OH is the preferred derivative for incorporating tyrosine in Fmoc-based SPPS. [6] The protection of the phenolic side chain prevents unproductive acylation during coupling reactions, leading to enhanced efficiency, higher purity of the crude peptide, and streamlined purification processes.[3][6]

Its applications include:

- Custom Peptide Synthesis: It is a fundamental building block for synthesizing peptides for a vast array of research applications.[2]
- Drug Discovery: Critical for creating peptide-based therapeutics where tyrosine residues are key for biological activity and receptor binding.[1][2]
- Signal Transduction Research: Tyrosine phosphorylation is a key event in many signaling pathways. While phosphopeptides are synthesized using pre-phosphorylated derivatives, Fmoc-Tyr(tBu)-OH is essential for synthesizing the corresponding non-phosphorylated control peptides to study pathways involving kinases and phosphatases.[1]



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Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc-Tyr(tBu)-OH in a laboratory setting.

Synthesis of Fmoc-Tyr(tBu)-OH

The most efficient method is the direct Fmocylation of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH). [4]

Materials:

- O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)
- 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3) or Sodium Carbonate (Na_2CO_3)
- Aqueous dioxane or Acetone/Water mixture
- 1M Hydrochloric acid (HCl)
- Ethyl acetate or Ether

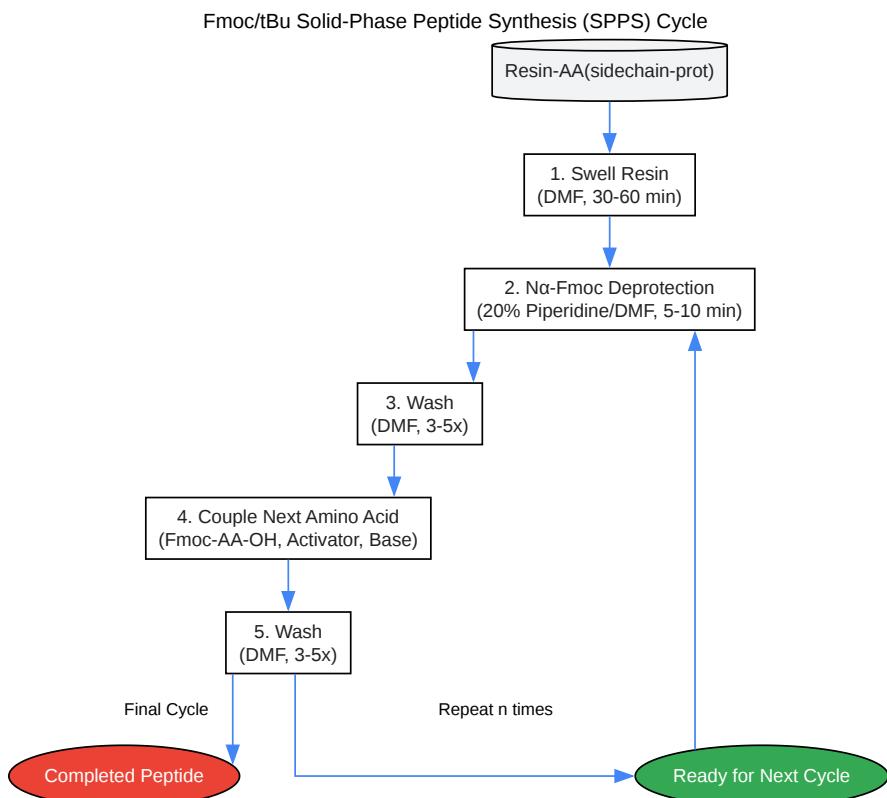
Procedure:

- Dissolution: Dissolve H-Tyr(tBu)-OH (1.0 eq) in a suitable solvent mixture (e.g., aqueous dioxane). [4]
- Base Addition: Add NaHCO_3 (2.0-3.0 eq) and stir until the starting material dissolves and the pH is adjusted to 8-9. [4]
- Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 eq) in the same organic solvent dropwise to the mixture. [4]
- Reaction: Stir at room temperature for 4-8 hours, monitoring progress with thin-layer chromatography (TLC). [4]

- Work-up: Concentrate the mixture to remove the organic solvent. Dilute the aqueous solution with water and wash with ether to remove impurities.[4]
- Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the product.[4]
- Isolation: Collect the white solid by vacuum filtration and wash thoroughly with cold water.[4]
- Drying & Purification: Dry the product under vacuum. Further purification can be done by recrystallization from a solvent system like ethyl acetate/hexane.[4]

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocol outlines a single coupling cycle in manual SPPS on a 0.1 mmol scale.[5]



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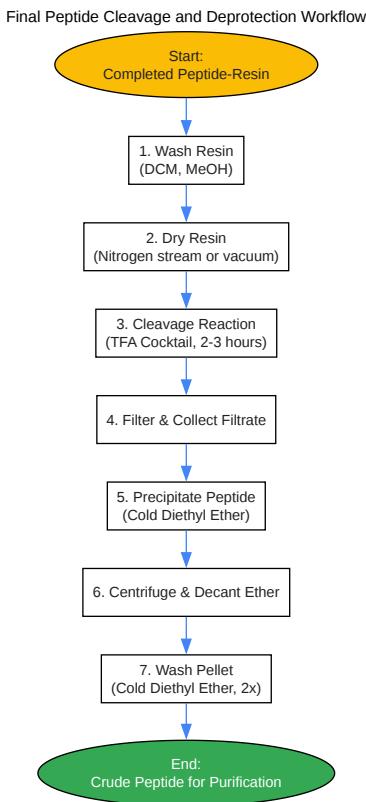
Caption: Workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Procedure:

- Resin Swelling: Swell the Fmoc-amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% (v/v) solution of piperidine in DMF to the resin.[16]
 - Agitate for 5-10 minutes. A common practice is to perform two deprotection steps: a first short treatment (2-5 min) followed by a longer one (5-15 min) with fresh reagent.[16]
 - Drain the piperidine solution.[16]
- Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[1][16]
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH, 3-5 eq.), an activator (e.g., HBTU/HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
 - Allow the solution to pre-activate for 1-5 minutes.[5]
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate for 1-2 hours at room temperature.
 - Monitor reaction completion with a qualitative test like the Kaiser test.[1]
- Final Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (5 times).[5] The resin is now ready for the next cycle.

Final Cleavage and Side-Chain Deprotection

This protocol cleaves the synthesized peptide from the resin and removes acid-labile side-chain protecting groups, including the tBu group from tyrosine.



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Caption: Workflow for the final cleavage and deprotection of the peptide.

Materials:

- Completed peptide-resin
- Dichloromethane (DCM)
- Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT at 82.5:5:5:5:2.5).
[\[1\]](#)[\[17\]](#) A simpler, less malodorous cocktail for many peptides is TFA/Triisopropylsilane

(TIS)/Water (95:2.5:2.5).[18][19]

- Cold diethyl ether

Procedure:

- Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum.[18]
- Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the dry resin in a fume hood. Agitate gently at room temperature for 2-3 hours.[1][18] The tBu cations generated during cleavage are reactive and can cause side reactions; scavengers like TIS, water, or phenol in the cocktail trap these cations.[18][20]
- Peptide Isolation: Filter the resin and collect the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[18]
- Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2][18]
- Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet two more times with cold diethyl ether to remove scavengers.[18]
- Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.[2]

Safety and Handling

Proper handling of Fmoc-Tyr(tBu)-OH is essential for laboratory safety.

Aspect	Precaution / Procedure	Reference(s)
Potential Health Effects	May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory tract irritation.	[9][11][21]
Personal Protective Equipment (PPE)	Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Use a dust respirator (e.g., N95) if dust is generated.	[7][9][12][22]
Handling	Use in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.	[7][21]
Storage	Store in a cool (2-8°C recommended), dry, and well-ventilated place. Keep the container tightly closed.	[21]
Incompatible Materials	Strong oxidizing agents, strong acids.	[21][23]
Fire Fighting	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.	[9][21]
First Aid	Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for 15 mins. Ingestion: Rinse mouth with water. Seek medical attention in all cases of significant exposure.	[9][12][21]

Disposal	Dispose of in accordance with local, state, and federal environmental regulations. [7][21] Prevent product from entering drains.
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